molecular formula C16H14N6O B2882110 4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one CAS No. 182798-70-5

4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one

Cat. No.: B2882110
CAS No.: 182798-70-5
M. Wt: 306.329
InChI Key: NMHJIRHMYYTJMB-UHFFFAOYSA-N
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Description

4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one is a chemical compound that features two benzotriazole groups attached to a butanone backbone Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one typically involves the reaction of 1H-benzotriazole with a suitable butanone derivative under specific conditions. . The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a base like sodium ascorbate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole rings, where nucleophiles replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one involves its interaction with molecular targets through its benzotriazole rings. These rings can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . The compound’s electron-donating and electron-withdrawing properties also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one is unique due to its dual benzotriazole groups attached to a butanone backbone, which imparts distinct electronic and steric properties. This structure allows for specific interactions with molecular targets and enhances its utility in various applications.

Properties

IUPAC Name

4,4-bis(benzotriazol-1-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c1-11(23)10-16(21-14-8-4-2-6-12(14)17-19-21)22-15-9-5-3-7-13(15)18-20-22/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHJIRHMYYTJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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